molecular formula C11H15NO2 B13196172 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid

2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid

Cat. No.: B13196172
M. Wt: 193.24 g/mol
InChI Key: GBJZWNHJHGZAGT-UHFFFAOYSA-N
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Description

2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid (CAS 1367843-90-0) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. This acetic acid derivative features a pyridine ring, a common pharmacophore in active pharmaceutical ingredients, substituted with a 2-methylpropyl (isobutyl) group . Its structure offers potential for further chemical modification, making it useful for constructing more complex molecules. A significant research application of this compound is its role as a key precursor in the synthesis of potent inhibitors targeting the Hedgehog signaling pathway . This pathway is critically involved in embryonic development and cancer growth, making it a subject of intense research interest . The sodium salt of this acid (CAS 1989659-40-6) is also available for researchers requiring different solubility properties for their experimental work . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[3-(2-methylpropyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C11H15NO2/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)

InChI Key

GBJZWNHJHGZAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Pyridin-4-yl)acetic Acid Derivatives

A foundational step is the preparation of 2-(pyridin-4-yl)acetic acid or related esters, which serve as key intermediates.

  • Method via Ethyl 2-cyano-2-(pyridin-4-yl)acetate :
    According to a Chinese patent (CN103483244A), ethyl 2-cyano-2-(pyridin-4-yl)acetate is synthesized by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate under heating (60–90 °C) for 120–180 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, extraction with ethyl acetate and drying over anhydrous sodium sulfate yields the ester intermediate with yields ranging from 78.2% to 89.8%.
    The ester can subsequently be hydrolyzed to the corresponding acetic acid derivative.
    Key Data from Embodiments:
Embodiment Temp (°C) Reaction Time (min) Yield (%) 1H NMR (400 MHz, CDCl3) Chemical Shifts (δ ppm)
1 60 170 87.5 4.136 (s, 2H), 7.086–7.101 (d, 2H), 8.257–8.396 (d, 2H)
2 80 160 89.8 Similar to Embodiment 1
3 60 140 86.4 Similar to Embodiment 1
4 90 120 85.9 Similar to Embodiment 1
5 70 170 78.2 Similar to Embodiment 1

This method provides a robust route to the pyridine-acetic acid framework with good reproducibility and high purity.

Final Functionalization to Acetic Acid

Once the pyridine ring is substituted appropriately, the acetic acid moiety at the 4-position can be introduced or revealed by:

  • Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions.
  • Oxidation of corresponding aldehyde or nitrile intermediates.
  • Condensation reactions involving glycine derivatives, as seen in related pyridine-acetic acid syntheses.

Representative Synthetic Route (Hypothetical Consolidation)

Step Reaction Conditions Yield Notes
1 Synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate 4-chloropyridine hydrochloride + ethyl cyanoacetate, 60–90 °C, 2–3 h 78–90% TLC monitoring, extraction with ethyl acetate, drying
2 Alkylation at 3-position with 2-methylpropyl group Pd-catalyzed Suzuki/Negishi coupling or nucleophilic substitution Variable Requires organometallic reagents or alkyl halides
3 Hydrolysis of ester to acid Acidic or basic hydrolysis High Produces 2-[3-(2-methylpropyl)pyridin-4-yl]acetic acid
4 Purification Crystallization or chromatography Confirm structure by NMR, IR, MS

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR signals for the methylene group adjacent to the pyridine ring typically appear around δ 4.1 ppm (singlet), with aromatic protons showing doublets between δ 7.0 and 8.4 ppm.

  • Infrared Spectroscopy (IR):
    Characteristic carboxylic acid C=O stretch observed near 1700 cm⁻¹.

  • Mass Spectrometry (MS):
    Confirms molecular weight and fragmentation pattern consistent with the target compound.

Summary of Key Findings

Aspect Details
Starting material 4-Chloropyridine hydrochloride or vinyl triflates of pyridine
Key intermediates Ethyl 2-cyano-2-(pyridin-4-yl)acetate
Alkylation method Pd-catalyzed cross-coupling or nucleophilic substitution
Reaction conditions 60–90 °C, 2–3 hours for ester formation; variable for alkylation
Yields 78–90% for ester intermediate; overall yield depends on alkylation efficiency
Purification Extraction, drying, crystallization
Characterization 1H NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Differences Reference
This compound Pyridine 3-isobutyl, 4-acetic acid Reference compound
Ibufenac (2-[4-(2-Methylpropyl)phenyl]acetic acid) Benzene 4-isobutyl, acetic acid Pyridine vs. benzene ring
Pyridine-4-acetic acid (CAS 28356-58-3) Pyridine 4-acetic acid No isobutyl group
(4-Pyridin-4-yl-phenyl)-acetic acid Phenyl-pyridine 4-pyridinyl-phenyl, acetic acid Extended conjugation vs. direct substitution

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties
Compound Name Molecular Weight log P<sup>a</sup> pKa (Acetic Acid)<sup>b</sup> Aqueous Solubility (mg/mL)<sup>c</sup>
This compound 207.23 2.5 ~3.8 0.15
Ibufenac 206.28 3.1 ~4.2 0.08
Pyridine-4-acetic acid 137.14 0.9 ~2.7 5.6
(4-Pyridin-4-yl-phenyl)-acetic acid 229.24 1.8 ~3.5 0.45

<sup>a</sup>log P (octanol-water partition coefficient) predicted using fragment-based methods. <sup>b</sup>pKa estimated based on electronic effects of substituents. <sup>c</sup>Solubility predicted using Abraham solvation parameters.

Key Observations:

Pyridine vs. Benzene Core :

  • The pyridine ring in the target compound increases the acidity of the acetic acid group (predicted pKa ~3.8) compared to ibufenac (pKa ~4.2) due to the electron-withdrawing nitrogen atom .
  • The benzene ring in ibufenac confers higher lipophilicity (log P 3.1 vs. 2.5), likely enhancing membrane permeability but reducing solubility .

Role of the Isobutyl Group :

  • The 3-isobutyl substituent in the target compound contributes to its moderate log P (2.5), balancing lipophilicity and solubility. Its absence in pyridine-4-acetic acid results in significantly lower log P (0.9) and higher solubility (5.6 mg/mL) .

Extended Conjugation Effects :

  • (4-Pyridin-4-yl-phenyl)-acetic acid’s biphenyl system reduces solubility (0.45 mg/mL) compared to the target compound, highlighting the trade-off between conjugation length and hydrophilicity .

Biological Activity

2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a 2-methylpropyl group and an acetic acid moiety. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves the inhibition of bacterial enzymes crucial for cell viability.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In particular, it was noted that certain modifications to related structures resulted in enhanced antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural features demonstrated low IC50 values, indicating potent activity against the parasite .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

CompoundSubstituentIC50 (µM)Activity Type
1Methyl0.81Antibacterial
2Ethyl0.29Antiparasitic
3Propyl0.15Antiparasitic

These findings suggest that small changes in the substituents can significantly affect the potency and selectivity of the compounds.

Case Study 1: Antimicrobial Efficacy

In a study focused on novel pyridine derivatives, researchers synthesized a series of compounds based on the pyridine scaffold. One derivative exhibited an IC50 of 0.29 µM against S. aureus, demonstrating substantial antibacterial activity without significant cytotoxicity to human cells . This highlights the potential for developing safer antimicrobial agents derived from pyridine structures.

Case Study 2: Antiparasitic Mechanisms

Another investigation assessed the antiparasitic efficacy of related compounds against P. falciparum. The study revealed that specific modifications increased selectivity indices significantly, suggesting that these derivatives could serve as effective treatments for malaria . The results underscore the importance of structural optimization in enhancing biological activity.

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